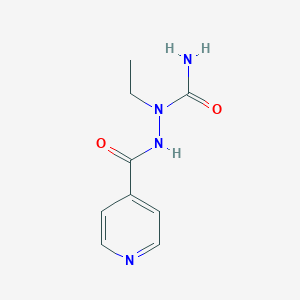
n-Ethyl-2-(pyridin-4-ylcarbonyl)hydrazinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
n-Ethyl-2-(pyridin-4-ylcarbonyl)hydrazinecarboxamide is a chemical compound with a unique structure that includes a pyridine ring and a hydrazinecarboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of n-Ethyl-2-(pyridin-4-ylcarbonyl)hydrazinecarboxamide typically involves the reaction of isoniazid with ethyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product . The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Quality control measures are implemented to ensure the consistency and safety of the final product.
Chemical Reactions Analysis
Types of Reactions
n-Ethyl-2-(pyridin-4-ylcarbonyl)hydrazinecarboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired outcome, with temperature, solvent, and reaction time being critical factors.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives. Substitution reactions can result in a variety of functionalized compounds.
Scientific Research Applications
n-Ethyl-2-(pyridin-4-ylcarbonyl)hydrazinecarboxamide has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with metal ions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structure and reactivity.
Industry: It is used in the synthesis of advanced materials and as an intermediate in the production of other chemical compounds.
Mechanism of Action
The mechanism of action of n-Ethyl-2-(pyridin-4-ylcarbonyl)hydrazinecarboxamide involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, altering the activity of these targets and leading to various biological effects. The pathways involved in its mechanism of action are still under investigation, but preliminary studies suggest its potential in modulating biochemical processes .
Comparison with Similar Compounds
Similar Compounds
- N-phenyl-2-(pyridin-4-ylcarbonyl)hydrazinecarboxamide
- N-(2-Hydroxyethyl)isonicotinamide nitric ester
Uniqueness
n-Ethyl-2-(pyridin-4-ylcarbonyl)hydrazinecarboxamide is unique due to its specific ethyl substitution, which can influence its reactivity and interaction with biological targets. This distinguishes it from similar compounds that may have different substituents, leading to variations in their chemical and biological properties.
Properties
Molecular Formula |
C9H12N4O2 |
|---|---|
Molecular Weight |
208.22 g/mol |
IUPAC Name |
1-ethyl-1-(pyridine-4-carbonylamino)urea |
InChI |
InChI=1S/C9H12N4O2/c1-2-13(9(10)15)12-8(14)7-3-5-11-6-4-7/h3-6H,2H2,1H3,(H2,10,15)(H,12,14) |
InChI Key |
XJBSSIUIPAVDOV-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C(=O)N)NC(=O)C1=CC=NC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















